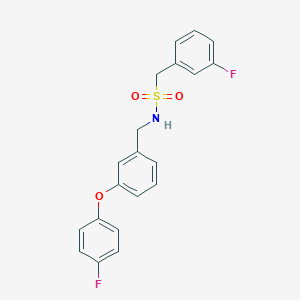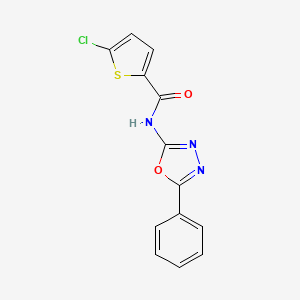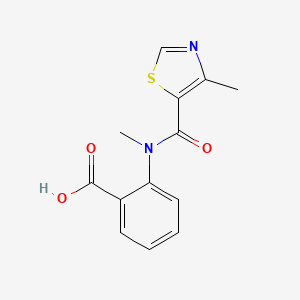![molecular formula C23H21N3O4 B2810568 N-(2-(2-methoxyphenoxy)ethyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide CAS No. 2034540-55-9](/img/structure/B2810568.png)
N-(2-(2-methoxyphenoxy)ethyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzodiazepines are a class of compounds with a wide range of central nervous system-related activities . They exhibit various therapeutic applications such as anxiolytics, hypnotics, antiarrhythmics, vasopressin antagonists, HIV reverse transcriptase inhibitors, and cholecystokinin antagonists . Some studies even demonstrated the antiproliferative effect of benzodiazepines against cellular tumors .
Synthesis Analysis
The synthesis of benzodiazepines has been reported by several groups . For example, Baxendale described a flow synthesis of benzodiazepines as a combination of a SNAr reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently underwent a cyclocondensation .Molecular Structure Analysis
The molecular structure of benzodiazepines is characterized by a 1,4-diazepine ring fused to a benzene ring . The exact structure of “N-(2-(2-methoxyphenoxy)ethyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide” could not be found.Applications De Recherche Scientifique
1. Applications in Neurochemistry and Pharmacology
The chemical compound is closely related to compounds used in neurochemistry and pharmacology. Clozapine, a dibenazepine class antipsychotic drug, shares structural similarities and has shown effectiveness in treating schizophrenia by ameliorating core and negative symptoms. Its unique action compared to typical neuroleptics, such as a lower propensity for inducing neurological side effects, marks it as an atypical antipsychotic drug. However, the exact mechanisms that confer clozapine's unique therapeutic profile are not fully understood (Ashby & Wang, 1996).
2. Environmental Impact and Behavior
Compounds structurally similar to the chemical , like parabens (esters of para-hydroxybenzoic acid), are widely used in various products and have been identified in aquatic environments. These compounds can act as weak endocrine disrupters, and their ubiquitous presence in surface water and sediments, due to continuous environmental introduction, raises concerns about their environmental impact and the necessity for further research on their toxicity (Haman et al., 2015).
3. Synthesis and Synthetic Utilities
Studies on the synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines highlight the relevance of these compounds in the development of pharmaceuticals and other chemical applications. The methodologies for synthesizing these compounds involve reactions with various electrophilic reagents, reflecting the chemical compound's potential as a precursor in synthetic chemistry (Ibrahim, 2011).
4. Neuropharmacology and Therapeutic Potential
The structure of N-(2-(2-methoxyphenoxy)ethyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide suggests its potential relevance in the field of neuropharmacology. Heterocycles with nitrogen, sulfur, and oxygen atoms, similar in structure to the given compound, are associated with CNS effects ranging from depression to euphoria and convulsion. These functional chemical groups may serve as lead molecules for synthesizing compounds with CNS activity, indicating potential therapeutic applications (Saganuwan, 2017).
Mécanisme D'action
Target of Action
The compound is a P2X4 receptor antagonist . P2X4 receptors are ion channels that are activated by ATP and play a significant role in neuroprotection and learning-memory enhancement .
Mode of Action
The compound interacts with its targets, the P2X4 receptors, by binding to them and inhibiting their activation . This results in a decrease in the influx of calcium ions, which are crucial for the transmission of nerve impulses .
Biochemical Pathways
The compound affects the P2X4 receptor-mediated pathway . By inhibiting the activation of P2X4 receptors, it reduces the influx of calcium ions, thereby affecting the transmission of nerve impulses . This can have downstream effects on various neurological processes, including neuroprotection and learning-memory enhancement .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized in the liver .
Result of Action
The compound’s action results in neuroprotective and learning-memory enhancing activities . For example, in a mouse model of ischemic stroke, the compound reduced infarct volume and brain atrophy . It also reduced ATP-induced calcium influx in primary human monocyte-derived macroph
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-29-20-8-4-5-9-21(20)30-13-12-24-22(27)15-10-11-18-19(14-15)26-23(28)16-6-2-3-7-17(16)25-18/h2-11,14,25H,12-13H2,1H3,(H,24,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEZXITUAPLJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methoxyphenoxy)ethyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol](/img/structure/B2810490.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide](/img/structure/B2810492.png)

![N-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)prop-2-enamide](/img/structure/B2810496.png)


![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2810501.png)
![Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2810503.png)
![Ethyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2810504.png)
![3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2810505.png)

![N-(3-(1H-pyrrol-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2810507.png)
